molecular formula C18H16F3N3O2S B12124121 N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

Cat. No.: B12124121
M. Wt: 395.4 g/mol
InChI Key: CPOWTETUASAIOI-UHFFFAOYSA-N
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Description

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a complex organic compound that features a quinoline core with a trifluoromethyl group, an amino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives under acidic conditions to form the quinoline ring . The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The quinoline core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-methyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C18H16F3N3O2S/c1-11-9-16(15-8-3-12(18(19,20)21)10-17(15)23-11)24-13-4-6-14(7-5-13)27(25,26)22-2/h3-10,22H,1-2H3,(H,23,24)

InChI Key

CPOWTETUASAIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC

Origin of Product

United States

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